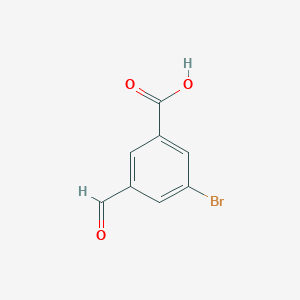
1-Boc-4-(4-Bromobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(4-Bromobenzoyl)piperidine, also known as tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C17H22BrNO3 and a molecular weight of 368.27 g/mol . This compound is a piperidine derivative, which is often used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-Bromobenzoyl)piperidine typically involves the reaction of 4-(4-bromobenzoyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-Bromobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Various substituted piperidine derivatives.
Reduction: 1-Boc-4-(4-hydroxybenzyl)piperidine.
Oxidation: this compound N-oxide.
Scientific Research Applications
1-Boc-4-(4-Bromobenzoyl)piperidine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-Bromobenzoyl)piperidine is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to create compounds that may interact with various molecular targets and pathways, such as enzymes and receptors .
Comparison with Similar Compounds
- 1-Boc-4-(4-Chlorobenzoyl)piperidine
- 1-Boc-4-(4-Fluorobenzoyl)piperidine
- 1-Boc-4-(4-Methylbenzoyl)piperidine
Comparison: 1-Boc-4-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block compared to its chlorinated, fluorinated, or methylated counterparts .
Properties
IUPAC Name |
tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZBFPDZDHCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628761 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-37-7 |
Source


|
| Record name | tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

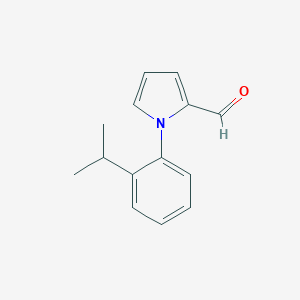
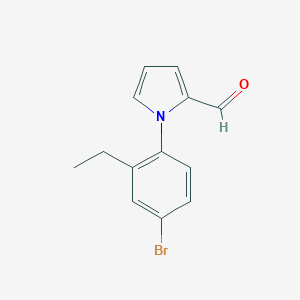
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)
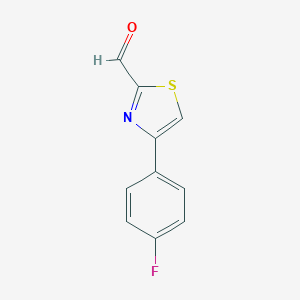
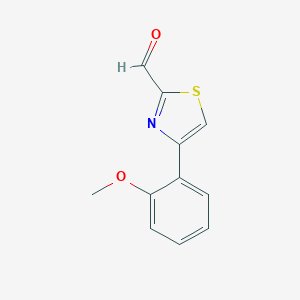
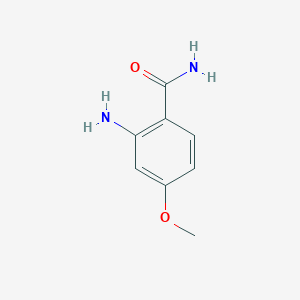
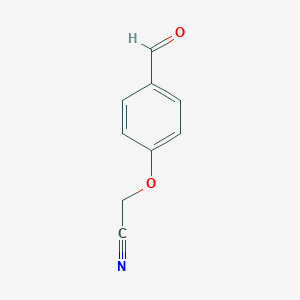


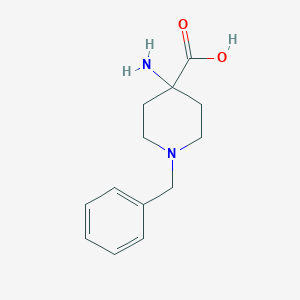
![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
